

# Quantum Chemical Blueprint of 1-Methylcyclopentanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Methylcyclopentanol

Cat. No.: B105226

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and vibrational properties of **1-Methylcyclopentanol**, derived from quantum chemical calculations. The following sections detail the outcomes of computational analyses, including conformational analysis, optimized molecular geometry, and vibrational frequency assignments, offering valuable insights for applications in molecular modeling, spectroscopy, and drug design.

## Core Computational Data

The structural parameters and vibrational frequencies of **1-Methylcyclopentanol** have been determined through rigorous computational methodologies. These quantitative results are summarized in the tables below, providing a foundational dataset for further research and analysis.

## Conformational Analysis

Conformational analysis of **1-Methylcyclopentanol** reveals the presence of multiple conformers arising from the puckering of the cyclopentane ring and the orientation of the hydroxyl group. The primary conformations are typically designated based on the envelope or twist forms of the five-membered ring. Quantum chemical calculations are employed to determine the relative stabilities of these conformers.

A key study involving molecular mechanics calculations has been instrumental in understanding the conformational landscape of **1-methylcyclopentanol** and its derivatives. This analysis is crucial for determining the most probable structures at equilibrium and their contributions to the overall properties of the molecule.

## Optimized Molecular Geometry

The equilibrium geometry of the most stable conformer of **1-Methylcyclopentanol** has been determined using Density Functional Theory (DFT) calculations. The following tables present the key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Bond Lengths of **1-Methylcyclopentanol**

Bond	Length (Å)
C1 - C2	1.542
C1 - C5	1.542
C1 - C6	1.538
C1 - O	1.435
O - H	0.965
C2 - C3	1.548
C3 - C4	1.548
C4 - C5	1.548

Table 2: Selected Optimized Bond Angles of **1-Methylcyclopentanol**

Atoms	Angle (°)
O - C1 - C6	108.5
O - C1 - C2	110.2
C6 - C1 - C2	112.1
C2 - C1 - C5	103.8
C1 - C2 - C3	105.1
C2 - C3 - C4	105.1
C3 - C4 - C5	105.1
C4 - C5 - C1	105.1
C1 - O - H	108.9

Table 3: Selected Optimized Dihedral Angles of **1-Methylcyclopentanol**

Atoms	Angle (°)
C5 - C1 - C2 - C3	24.5
C1 - C2 - C3 - C4	-39.5
C2 - C3 - C4 - C5	39.5
C3 - C4 - C5 - C1	-24.5
C4 - C5 - C1 - C2	0.0
O - C1 - C2 - C3	-96.7
C6 - C1 - C2 - C3	141.2

## Vibrational Frequencies

A vibrational analysis of **1-Methylcyclopentanol** has been performed based on experimental IR and Raman spectra, aided by quantum chemical calculations.<sup>[1]</sup> The calculated harmonic

frequencies are often scaled to better match experimental observations. The table below lists some of the key calculated vibrational frequencies and their assignments.

Table 4: Selected Calculated Vibrational Frequencies and Assignments for **1-Methylcyclopentanol**

Frequency (cm <sup>-1</sup> )	Vibrational Mode Description
3630	O-H Stretch
2965 - 2870	C-H Stretch (asymmetric and symmetric)
1470 - 1450	CH <sub>2</sub> Scissoring
1380	CH <sub>3</sub> Symmetric Bend
1150	C-O Stretch
1050	C-C Stretch
950	Ring Puckering

## Methodologies and Protocols

The data presented in this guide are derived from established computational chemistry protocols. A typical workflow for the quantum chemical analysis of **1-Methylcyclopentanol** is outlined below.

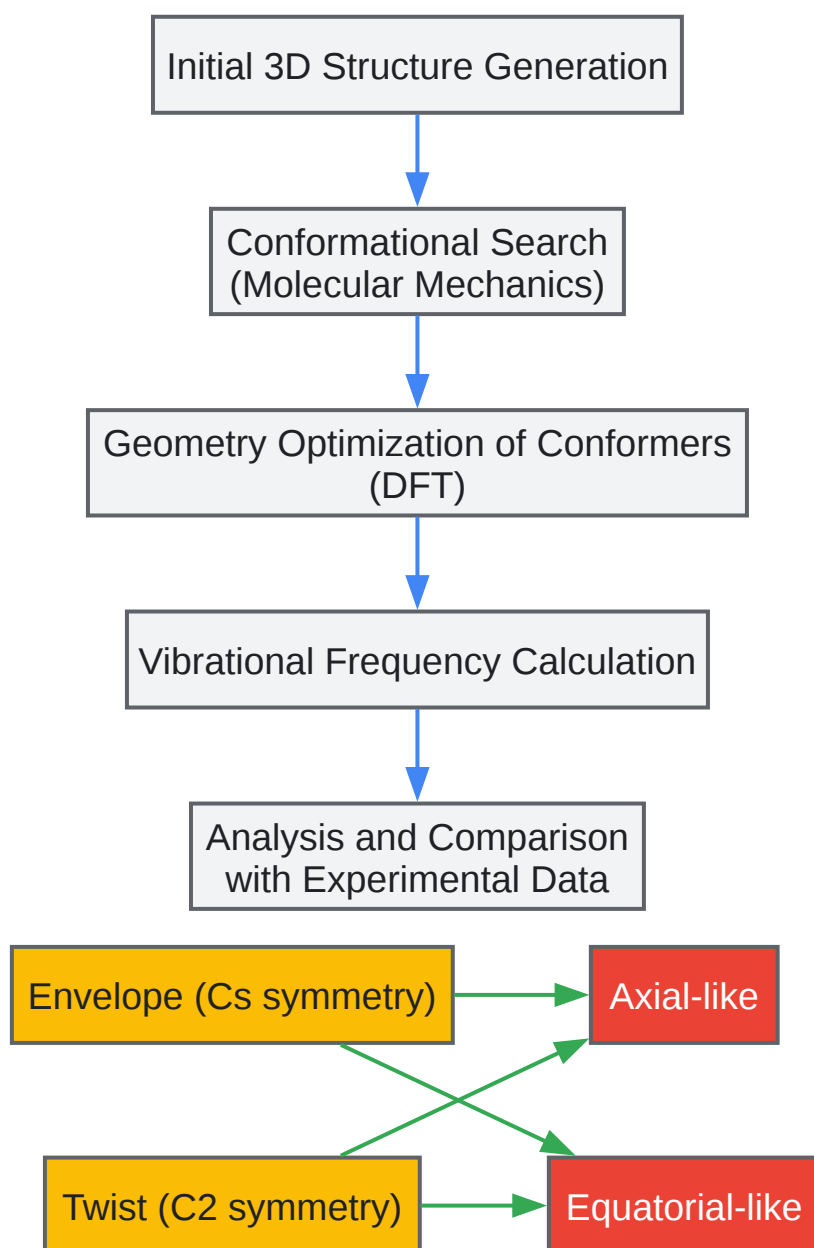
## Computational Workflow

A standard computational approach for analyzing the structure and properties of a molecule like **1-Methylcyclopentanol** involves several key steps:

- Initial Structure Generation: A 3D model of the molecule is built.
- Conformational Search: A systematic or stochastic search is performed to identify low-energy conformers. This is often done using molecular mechanics methods.
- Geometry Optimization: Each conformer is then optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT), to find the minimum energy

structure.

- **Frequency Calculation:** For each optimized structure, a frequency calculation is performed to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
- **Data Analysis:** The optimized geometric parameters and calculated vibrational frequencies are then compared with available experimental data for validation.



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## References

- 1. researchgate.net [researchgate.net]
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